[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl](pyridin-3-yl)methanone
Overview
Description
4-(4-Chloro-2-nitrophenyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and a pyridin-3-yl methanone group
Preparation Methods
The synthesis of 4-(4-Chloro-2-nitrophenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-2-nitroaniline.
Piperazine Formation: The 4-chloro-2-nitroaniline is then reacted with piperazine to form 4-(4-chloro-2-nitrophenyl)piperazine.
Coupling Reaction: Finally, the 4-(4-chloro-2-nitrophenyl)piperazine is coupled with pyridin-3-yl methanone under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-(4-Chloro-2-nitrophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions using reagents such as sodium borohydride or catalytic hydrogenation can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.
Scientific Research Applications
4-(4-Chloro-2-nitrophenyl)piperazin-1-ylmethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial significance.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-nitrophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, by binding to their respective receptors and altering their signaling pathways. This modulation can lead to changes in mood, cognition, and behavior, making it a candidate for treating psychiatric conditions.
Comparison with Similar Compounds
Similar compounds to 4-(4-Chloro-2-nitrophenyl)piperazin-1-ylmethanone include:
4-(4-Chlorophenyl)piperazine: Lacks the nitro and pyridin-3-yl methanone groups, resulting in different pharmacological properties.
4-(4-Nitrophenyl)piperazine: Similar structure but without the chloro and pyridin-3-yl methanone groups, affecting its reactivity and biological activity.
Pyridin-3-yl methanone derivatives: Compounds with variations in the substituents on the pyridine ring, leading to diverse chemical and biological properties.
The uniqueness of 4-(4-Chloro-2-nitrophenyl)piperazin-1-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential therapeutic effects.
Properties
IUPAC Name |
[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-pyridin-3-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c17-13-3-4-14(15(10-13)21(23)24)19-6-8-20(9-7-19)16(22)12-2-1-5-18-11-12/h1-5,10-11H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAVZUAUPCCDTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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